Bienvenue dans la boutique en ligne BenchChem!

Novobiocin

Antibacterial DNA Gyrase Enzyme Inhibition

Novobiocin (CAS 1476-53-5) is the only aminocoumarin antibiotic with dual-target engagement of bacterial DNA gyrase (GyrB ATPase) and the Hsp90 C-terminal domain—a property absent in clorobiocin and coumermycin A1. This unique profile makes it essential for: (1) GyrB-targeted HTS as a benchmark inhibitor (IC₅₀ 170 nM, E. coli gyrase), (2) probing gyrB resistance mutations (Asp-89→Gly, Ser-128→Leu) distinct from coumermycin, and (3) developing selective Hsp90 C-terminal inhibitors for oncology. Clinically validated against MRSA. Select novobiocin when target deconvolution demands a well-characterized, dual-mechanism probe.

Molecular Formula C31H36N2O11
Molecular Weight 612.6 g/mol
CAS No. 1476-53-5
Cat. No. B1679985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovobiocin
CAS1476-53-5
SynonymsAlbadry, Albamycin, Novobiocin monosodium salt, Cardelmycin sodium salt, Cathomycin, Inabiocin, Monosodium novobiocin, Novobiocin sodium, Novobiocin monosodium, Novobiocin natrium, Novobiocin sodium salt, Sodium albamycin, Sodium novobiocin, Streptonivicin sodium salt, U 6591, U6591, U-6591, Vulcamycin
Molecular FormulaC31H36N2O11
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
InChIInChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
InChIKeyYJQPYGGHQPGBLI-KGSXXDOSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine.
9.66e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Novobiocin (CAS 1476-53-5): Aminocoumarin Antibiotic and DNA Gyrase B Inhibitor for Antimicrobial and Hsp90 Research


Novobiocin (CAS 1476-53-5), also known as Albamycin or Cathomycin, is an aminocoumarin antibiotic originally isolated from Streptomyces niveus (formerly S. spheroides) [1]. It functions as a potent and selective inhibitor of bacterial DNA gyrase, specifically targeting the ATP-binding site of the GyrB subunit to competitively block ATPase activity and DNA supercoiling [2]. Beyond its established antimicrobial role, novobiocin has been identified as a ligand for the C-terminal ATP-binding site of the heat shock protein 90 (Hsp90) chaperone, a finding that has spurred the development of novobiocin-based scaffolds for anticancer research [3].

Why Generic Substitution Fails for Novobiocin: Critical Divergence Among Aminocoumarin Gyrase Inhibitors


Although novobiocin, clorobiocin, and coumermycin A1 are often grouped as aminocoumarin-class DNA gyrase inhibitors, their pharmacological and biochemical profiles exhibit critical divergence that precludes simple interchangeability [1]. Structural differences at the 3'-position of the noviose sugar and the 3-position of the coumarin core directly translate into order-of-magnitude differences in gyrase inhibition potency, binding affinity, and resistance susceptibility [2]. Specifically, the 3'-amide substitution in novobiocin confers distinct gyrase interaction kinetics and resistance mutation profiles compared to the 5-methylpyrrole moiety in coumermycin A1 [3]. Furthermore, novobiocin uniquely exhibits dual-target engagement with the Hsp90 C-terminal domain, a property entirely absent in clorobiocin and coumermycin A1, which has opened a separate research trajectory for anticancer scaffold development [4]. The data presented in Section 3 quantify these key differentiation points that directly impact compound selection for antimicrobial screening, target validation, and chemical probe development.

Novobiocin Product-Specific Quantitative Differentiation Evidence Guide


Gyrase Inhibition Potency: Novobiocin Exhibits At Least 10-Fold Lower Potency Compared to Coumermycin A1 Due to 3'-Amide Substituent

A direct comparative study of aminocoumarin antibiotics demonstrated that the 3'-ester-linked 5-methylpyrrole moiety, which is characteristic of the coumermycin series, confers at least 10-fold greater DNA gyrase inhibitory activity in vitro compared to the 3'-amide linkage found in novobiocin [1]. This structural divergence directly translates into substantially lower enzyme inhibition potency for novobiocin. In separate contemporary studies, novobiocin consistently exhibits an IC50 of 170 nM against E. coli DNA gyrase, while optimized synthetic inhibitors achieve potencies as low as 26–34 nM in the same assay system [2].

Antibacterial DNA Gyrase Enzyme Inhibition Structure-Activity Relationship

Binding Affinity to GyrB: Clorobiocin Demonstrates Stronger Binding Affinity than Novobiocin

Biophysical studies provide the first experimental evidence that clorobiocin binds to the GyrB subunit of DNA gyrase with a stronger affinity than novobiocin [1]. This difference is attributed to the combined contributions of the hydroxybenzoate isopentenyl moiety and the 5'-methyl group on the noviose sugar, both of which are structural features that differ between the two antibiotics [1]. Crystallographic comparison of the 24-kDa GyrB fragment complexed with clorobiocin versus novobiocin reveals distinct binding conformations that underpin the affinity differential [2].

Biophysical Characterization DNA Gyrase Binding Affinity Thermodynamics

Dual-Target Engagement: Novobiocin Uniquely Binds Hsp90 C-Terminal Domain at ~700 µM, a Property Absent in Clorobiocin and Coumermycin A1

Novobiocin is distinguished from clorobiocin and coumermycin A1 by its ability to bind a previously unrecognized ATP-binding site at the C-terminus of the Hsp90 chaperone protein, inducing degradation of Hsp90-dependent client proteins at approximately 700 µM [1]. This dual-target engagement is unique to novobiocin among the classical aminocoumarins. Structure-activity relationship (SAR) studies further demonstrate that removal of the 4-hydroxy moiety of the coumarin ring and the 3'-carbamate of the noviose appendage—modifications that yield the derivatives DHN1 and DHN2—abolishes DNA gyrase inhibition while enhancing Hsp90 inhibitory activity, thereby establishing the first set of compounds that clearly differentiate between these two targets [1].

Hsp90 Cancer Research Chemical Biology Target Identification

Resistance Mutation Profile: Specific gyrB Mutations Confer Resistance to Novobiocin but Not to Coumermycin A1

In Staphylococcus aureus, the accumulation of specific mutations in the gyrB gene (Asp-89 to Gly and Ser-128 to Leu) is associated with high-level resistance to novobiocin but not to coumermycin A1, indicating that the molecular interactions of these two aminocoumarins with GyrB differ at the atomic level [1]. This differential resistance profile provides a functional readout of distinct binding modes. Notably, the intrinsic resistance of the novobiocin producer Streptomyces spheroides is mediated by expression of an aminocoumarin-resistant GyrB subunit (GyrBR), which confers resistance to both novobiocin and coumermycin A1, but the clinical resistance mutations in pathogenic S. aureus discriminate between the two drugs [1].

Antimicrobial Resistance DNA Gyrase Mutation Analysis Staphylococcus aureus

ATP-Competitive Inhibition Mechanism: Novobiocin Exhibits Ki Values More Than Four Orders of Magnitude Lower Than the Km for ATP

Both novobiocin and coumermycin A1 inhibit DNA gyrase by competing with ATP for binding to the GyrB subunit. Kinetic analyses reveal that for both compounds, the inhibition constant (Ki) is more than four orders of magnitude lower than the Michaelis constant (Km) for ATP [1]. This indicates exceptionally tight binding to the ATP-binding pocket relative to the natural substrate. In Streptococcus pneumoniae gyrase ATPase assays, the apparent inhibition constant for novobiocin increases linearly with ATP concentration, confirming a strictly ATP-competitive mechanism [2].

Enzyme Kinetics DNA Gyrase ATPase Mechanism of Action

Optimal Research and Industrial Application Scenarios for Novobiocin Based on Quantified Differential Evidence


Hsp90 C-Terminal Inhibitor Scaffold Development and Target Validation

Novobiocin is the sole aminocoumarin antibiotic with documented binding to the C-terminal ATP-binding site of Hsp90, inducing client protein degradation at ~700 µM [1]. This unique property, absent in clorobiocin and coumermycin A1, makes novobiocin an essential starting point for medicinal chemistry efforts aimed at developing selective Hsp90 C-terminal inhibitors for oncology applications. Researchers should procure novobiocin specifically for SAR campaigns that aim to deconvolute gyrase inhibitory activity from Hsp90 engagement, as exemplified by the DHN1 and DHN2 derivatives [1].

DNA Gyrase Inhibition Studies in Aminocoumarin-Resistant Mutant Backgrounds

Given that specific gyrB mutations (Asp-89→Gly and Ser-128→Leu) confer resistance to novobiocin but not to coumermycin A1 in S. aureus [2], novobiocin is the appropriate tool compound for probing the functional consequences of these mutations. Researchers studying the evolution of aminocoumarin resistance or validating the target engagement of novel gyrase inhibitors should employ novobiocin to distinguish mutation-specific effects that are masked when using coumermycin A1.

Reference Inhibitor for ATP-Competitive GyrB ATPase Assays

Novobiocin's well-characterized ATP-competitive mechanism and its exceptionally low Ki relative to the Km for ATP (more than four orders of magnitude difference) establish it as a benchmark reference inhibitor for DNA gyrase ATPase assays [3]. Its consistent IC50 of 170 nM against E. coli gyrase [4] provides a reliable positive control for high-throughput screening campaigns and for validating the activity of novel GyrB-targeting compounds. Researchers should select novobiocin over coumermycin A1 when a less potent, well-documented reference compound is required to avoid masking the activity of moderately potent test compounds.

Antimicrobial Susceptibility Testing and MRSA Eradication Studies

Novobiocin has established clinical utility against methicillin-resistant Staphylococcus aureus (MRSA) and is commercialized for treating Gram-positive infections, including those caused by S. aureus [5]. Unlike clorobiocin, which never entered clinical use despite superior in vitro gyrase inhibition, novobiocin remains available as an antistaphylococcal agent. For antimicrobial susceptibility testing, epidemiological surveillance, and MRSA decolonization protocols, novobiocin is the aminocoumarin of choice due to its regulatory status and documented clinical efficacy against resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Novobiocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.